2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. Its molecular framework, featuring a benzofuro[3,2-d]pyrimidine core, presents opportunities for diverse chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves the cyclization of a suitable precursor compound. This may include the reaction of a substituted benzofuran with a pyrimidine derivative under specific conditions like controlled temperature and pH. Various catalysts and solvents can be employed to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar methodologies, with a focus on maximizing efficiency and cost-effectiveness. High-throughput synthesis reactors and automated processes could be employed to ensure consistent quality and quantity.
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing several types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen to form oxides.
Reduction: Gain of electrons or hydrogen to reduce oxidation state.
Substitution: Replacement of an atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Typical reagents for these reactions might include:
For oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
For reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
For substitution: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₂⁻)
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: Biologically, it may have potential as a lead compound in drug discovery. Researchers are interested in its interactions with biological molecules and potential therapeutic effects.
Industry: Industrially, it could be used in the development of advanced materials or as a component in specialty chemicals, depending on its physicochemical properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism may involve binding to active sites or altering molecular pathways, leading to changes in biochemical processes.
Comparison with Similar Compounds
Similar Compounds:
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
Uniqueness: Compared to these similar compounds, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide may offer distinct reactivity due to its unique substitution pattern on the aromatic ring, which could influence its electronic properties and interaction with other molecules.
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Properties
CAS No. |
877656-74-1 |
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Molecular Formula |
C25H19N3O4 |
Molecular Weight |
425.444 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-8-7-9-17(14-16)26-21(29)15-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25(27)31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
LGWFKWZDSNYNGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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